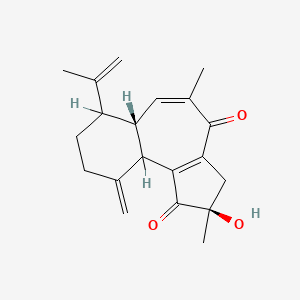
Curcusone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Curcusone D is a natural product found in Jatropha curcas and Joannesia princeps with data available.
Aplicaciones Científicas De Investigación
Efficacy in Cancer Types
Curcusone D has shown significant anticancer activity across various types of cancer:
- Breast Cancer : In vitro studies using MCF-7 breast cancer cells have shown that this compound exhibits micromolar EC50 values, indicating strong cytotoxicity. The compound's ability to inhibit BRAT1 enhances its effectiveness when combined with other chemotherapeutic agents .
- Multiple Myeloma : As mentioned earlier, this compound's role as a UPP inhibitor makes it particularly relevant for treating multiple myeloma. Its ability to induce apoptosis and inhibit cell growth presents new avenues for therapy .
- Other Cancers : Preliminary findings suggest potential efficacy against brain, colorectal, prostate, lung, and liver cancers. The broad spectrum of activity may be attributed to its mechanisms involving DNA damage response modulation .
Case Study 1: Combination Therapy with Etoposide
A study investigated the effects of combining this compound with etoposide on BRAT1 knockdown cells. The results indicated that this combination significantly increased cytotoxicity compared to either treatment alone. The enhanced cell death was attributed to the inability of cancer cells to repair DNA damage effectively when BRAT1 is inhibited by this compound .
Case Study 2: Synthesis and Target Identification
Research conducted at Purdue University successfully synthesized this compound and identified BRAT1 as its primary target through chemoproteomics techniques. This study not only confirmed its anticancer properties but also established a reliable synthetic route for further research and potential clinical applications .
Propiedades
Número CAS |
103667-53-4 |
|---|---|
Fórmula molecular |
C20H24O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(2R,6aS)-2-hydroxy-2,5-dimethyl-10-methylidene-7-prop-1-en-2-yl-3,6a,7,8,9,10a-hexahydrobenzo[h]azulene-1,4-dione |
InChI |
InChI=1S/C20H24O3/c1-10(2)13-7-6-11(3)16-14(13)8-12(4)18(21)15-9-20(5,23)19(22)17(15)16/h8,13-14,16,23H,1,3,6-7,9H2,2,4-5H3/t13?,14-,16?,20+/m0/s1 |
Clave InChI |
DBPPEQIYWCILTJ-QUWZQRFGSA-N |
SMILES |
CC1=CC2C(CCC(=C)C2C3=C(C1=O)CC(C3=O)(C)O)C(=C)C |
SMILES isomérico |
CC1=C[C@H]2C(CCC(=C)C2C3=C(C1=O)C[C@@](C3=O)(C)O)C(=C)C |
SMILES canónico |
CC1=CC2C(CCC(=C)C2C3=C(C1=O)CC(C3=O)(C)O)C(=C)C |
Sinónimos |
curcusone D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















